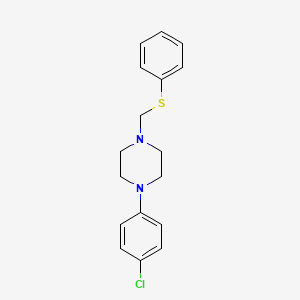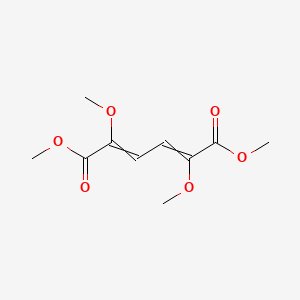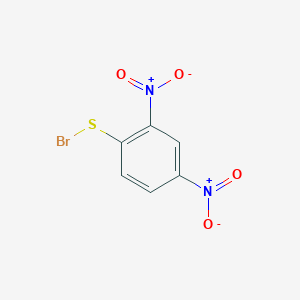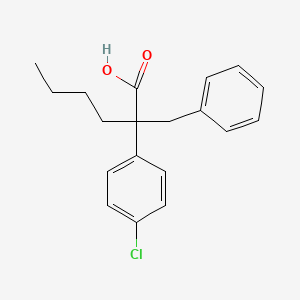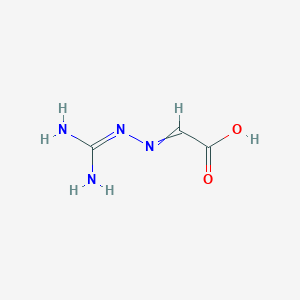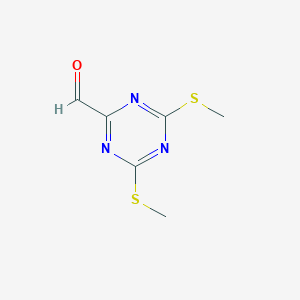
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of two methylsulfanyl groups attached to the triazine ring at positions 4 and 6, and an aldehyde group at position 2. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde typically involves the nucleophilic substitution of cyanuric chloride with methylthiol in the presence of a base, followed by formylation. The reaction conditions often include:
Reagents: Cyanuric chloride, methylthiol, base (e.g., sodium hydroxide), formylating agent (e.g., formic acid or formamide).
Solvents: Common solvents include dichloromethane or acetonitrile.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid.
Reduction: 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-methanol.
Substitution: Various substituted triazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methylsulfanyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine: Contains an amino group at position 2 instead of an aldehyde group.
Uniqueness
4,6-Bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde is unique due to the presence of both methylsulfanyl groups and an aldehyde group on the triazine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations and applications.
Propiedades
Número CAS |
6294-53-7 |
|---|---|
Fórmula molecular |
C6H7N3OS2 |
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
4,6-bis(methylsulfanyl)-1,3,5-triazine-2-carbaldehyde |
InChI |
InChI=1S/C6H7N3OS2/c1-11-5-7-4(3-10)8-6(9-5)12-2/h3H,1-2H3 |
Clave InChI |
XDIRRITVIWKVDB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC(=N1)C=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)

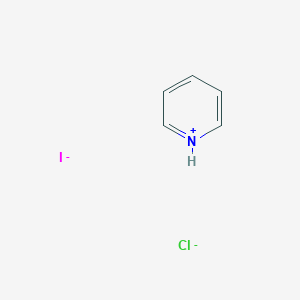
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)

